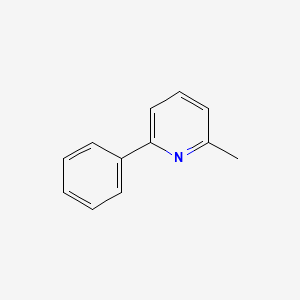

2-Methyl-6-phenylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREMYQDDZRJQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963518 | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46181-30-0 | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46181-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046181300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-6-phenylpyridine from Acetophenone and Acetone

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-6-phenylpyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the direct, single-step synthesis from readily available starting materials: acetophenone and acetone. This document delves into the underlying chemical principles, explores various synthetic strategies with a focus on the Chichibabin pyridine synthesis, and provides detailed experimental considerations. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important pyridine derivative.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Specifically, unsymmetrically substituted pyridines like this compound serve as crucial intermediates in the synthesis of complex molecules with diverse biological activities. The development of efficient and scalable methods for the synthesis of such compounds is, therefore, a topic of significant interest in both academic and industrial research.

Traditionally, the synthesis of phenylpyridines has involved methods such as the arylation of pyridine with phenyllithium or Grignard reactions. However, these approaches often suffer from drawbacks like the use of hazardous reagents and challenging purification procedures. Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies, such as one-pot multicomponent reactions.

Synthetic Strategies for this compound

Several named reactions can be employed for the synthesis of substituted pyridines, including the Kröhnke, and Bönnemann syntheses.[1]

-

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2][3][4] It is a versatile method for preparing highly functionalized pyridines.[2]

-

Bönnemann Cyclization: This cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two equivalents of an alkyne offers a route to various pyridine derivatives.[5][6]

While these methods are powerful, for the specific synthesis of this compound from acetophenone and acetone, the Chichibabin pyridine synthesis and its modern variations present a more direct and atom-economical approach.[7][8]

Core Methodology: The Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes and/or ketones with ammonia or an ammonia source to form a pyridine ring.[8] This reaction is thought to proceed through a series of aldol condensations and Michael additions, followed by cyclization and aromatization.[7]

For the synthesis of this compound from acetophenone and acetone, a modern, single-step vapor-phase reaction over a molecular sieve catalyst has been developed.[9][10] This method offers a significant advantage in terms of simplicity and potential for industrial scale-up.

Reaction Mechanism

The vapor-phase synthesis of this compound from acetophenone, acetone, and ammonia over a solid acid catalyst likely proceeds through the following key steps:

-

Enamine/Imine Formation: Acetophenone and acetone react with ammonia on the catalyst surface to form the corresponding enamines or imines.

-

Aldol-type Condensation: The enamine of acetone acts as a nucleophile and attacks the carbonyl carbon of acetophenone in an aldol-type condensation.

-

Michael Addition: A second molecule of the acetone-derived enamine undergoes a Michael addition to an α,β-unsaturated carbonyl intermediate formed in situ.

-

Cyclization and Dehydration: The resulting 1,5-dicarbonyl equivalent undergoes cyclization with the incorporation of the nitrogen atom from ammonia, followed by dehydration to form the dihydropyridine intermediate.

-

Aromatization: The dihydropyridine is then oxidized to the final aromatic this compound product. The catalyst can facilitate this final oxidation step.

Caption: Proposed mechanistic pathway for the synthesis of this compound.

The Role of the Catalyst

The choice of catalyst is critical for the success of this vapor-phase synthesis. Molecular sieves, particularly zeolites like HZSM-5, HY, and their modified versions, have proven to be effective.[9] These materials offer several advantages:

-

Acidity: The acidic sites on the zeolite surface catalyze the condensation and dehydration steps. The acid strength can be tuned by modifying the zeolite, for instance, by ion-exchange with metal cations.

-

Shape Selectivity: The well-defined pore structure of zeolites can influence the product distribution by favoring the formation of specific isomers. Larger pore zeolites like HY are generally more effective for the synthesis of bulkier molecules like phenylpyridines compared to smaller pore zeolites like HZSM-5.

-

Thermal Stability: Zeolites are stable at the high temperatures required for the vapor-phase reaction.

Studies have shown that cobalt-modified HY zeolite (CoHY) can provide a high yield of 2-phenylpyridine, suggesting its potential for the synthesis of this compound as well. The cobalt ions may play a role in the final aromatization step.

Experimental Protocol: Vapor-Phase Synthesis

The following is a generalized experimental protocol based on the literature for the vapor-phase synthesis of this compound.[9][10] Researchers should optimize the specific parameters for their own experimental setup.

Materials and Equipment

-

Reactants: Acetophenone, Acetone, Ammonia (gas or aqueous solution).

-

Catalyst: Modified HY zeolite (e.g., 3 wt% CoHY).

-

Equipment: Fixed-bed flow reactor, furnace, temperature controller, mass flow controllers for gases, syringe pump for liquids, condenser, and product collection system.

Experimental Workflow

Caption: A general experimental workflow for the vapor-phase synthesis.

Detailed Steps

-

Catalyst Preparation: Prepare the cobalt-modified HY zeolite catalyst or procure it from a commercial source.

-

Reactor Setup: Load a known amount of the catalyst into a fixed-bed reactor. Place the reactor inside a furnace and connect the gas and liquid feed lines, as well as the outlet to a condenser and collection flask.

-

Reaction Conditions:

-

Heat the reactor to the desired temperature, typically around 400°C.

-

Introduce a continuous flow of ammonia gas.

-

Pump a mixture of acetophenone and acetone at a specific molar ratio and weight hourly space velocity (WHSV) into the reactor. A 1:1 molar ratio of acetophenone to acetone can be a starting point.

-

-

Product Collection: The reaction products exit the reactor as a gas and are cooled in a condenser to be collected as a liquid.

-

Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to this compound. The desired product can then be purified from the crude mixture by fractional distillation under reduced pressure or by column chromatography.

Key Reaction Parameters and Optimization

The yield of this compound is highly dependent on the reaction parameters. The following table summarizes the key variables and their potential effects based on related syntheses.

| Parameter | Typical Range | Effect on Yield and Selectivity |

| Temperature | 300 - 450°C | Yield generally increases with temperature up to an optimum (e.g., 400°C), after which coking and side reactions may decrease the yield. |

| Molar Ratio | (Acetophenone:Acetone) 1:0.5 to 1:2 | The optimal ratio needs to be determined experimentally. An excess of one reactant can lead to the formation of byproducts. |

| WHSV | 0.25 - 1.0 h⁻¹ | Lower WHSV (longer contact time) generally leads to higher conversion, but may also promote side reactions. An optimal WHSV (e.g., 0.5 h⁻¹) exists for maximizing the yield. |

| Catalyst Acidity | Varies | Medium acidity is often optimal. High acidity can lead to increased side product formation and coking. |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

-

Molecular Formula: C₁₂H₁₁N[11]

-

Molecular Weight: 169.22 g/mol [11]

-

Appearance: Colorless oil or liquid.[12]

-

Boiling Point: 69°C at 0.06 mmHg.[12]

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as a singlet for the methyl group.[12]

-

¹³C NMR: The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z = 169.

-

Conclusion and Future Outlook

The synthesis of this compound from acetophenone and acetone via a vapor-phase Chichibabin-type reaction over a heterogeneous catalyst represents a highly efficient and scalable method. This approach aligns with the principles of green chemistry by utilizing readily available starting materials and a recyclable catalyst. For researchers and professionals in drug development, mastering this synthesis provides access to a key building block for the creation of novel chemical entities.

Future research in this area may focus on the development of even more active and selective catalysts, potentially operating at lower temperatures to further improve the energy efficiency of the process. The exploration of flow chemistry setups for this synthesis could also offer advantages in terms of safety, scalability, and process control.[13]

References

-

Bönnemann, H. (1978). Cobalt-katalysierte Pyridin-Synthesen aus Alkinen und Nitrilen. Angewandte Chemie, 90(7), 517–526. [Link]

- BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.

-

Pillai, S. M., et al. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry, 3(5), 249-252. [Link]

-

ResearchGate. (2001). A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts. [Link]

-

Chemistry Notes. (2022). Chichibabin pyridine synthesis. [Link]

-

ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. [Link]

-

ResearchGate. (n.d.). Chichibabin Pyridine Synthesis. [Link]

-

Pillai, S. M., et al. (2001). A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts. Green Chemistry, 3(1), 31-33. [Link]

-

Royal Society of Chemistry. (n.d.). A heavy metal- and oxidant-free, one-pot synthesis of pyridines and fused pyridines based on a Lewis acid-catalyzed multicomponent reaction. [Link]

-

Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]

-

Jakhmola, S., et al. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5447. [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. [Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. Organic & Biomolecular Chemistry, 20(10), 2063-2070. [Link]

-

Química Organica.org. (n.d.). Chichibabin synthesis of pyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]

-

Gök, Y., et al. (2019). Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. Molecules, 24(18), 3348. [Link]

-

Boyars, A. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. CHIMIA, 75(12), 1056-1061. [Link]

-

YouTube. (2021). Synthesis of Pyridine. [Link]

-

ResearchGate. (2022). The Bönnemann–Wakatsuki Pyridine Synthesis. [Link]

-

Org Prep Daily. (2025). This compound. [Link]

-

Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. [Link]

- Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Pillai, S. M., et al. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry, 3(5), 249-252. [Link]

-

ResearchGate. (n.d.). Chichibabin pyridine synthesis. [Link]

-

ResearchGate. (n.d.). Chichibabin pyridinium synthesis. [Link]

-

Smith, C. J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15793-15803. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Kröhnke Pyridine Synthesis [drugfuture.com]

- 5. Bönnemann-Synthese – Wikipedia [de.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound | C12H11N | CID 2762885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 13. Flow Synthesis of 2-Methylpyridines via α-Methylation | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Methyl-6-phenylpyridine (CAS: 46181-30-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-phenylpyridine, a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. The guide details its chemical and physical properties, provides an in-depth analysis of its synthesis with a focus on catalytic methods, and explores its role as a key intermediate in the development of Organic Light Emitting Diodes (OLEDs) and pharmacologically active agents. This document synthesizes critical information to support researchers and developers in leveraging the unique characteristics of this molecule.

Introduction: The Significance of the Phenylpyridine Scaffold

The 2-phenylpyridine moiety is a privileged scaffold in modern chemistry, renowned for its utility in constructing a diverse array of functional molecules. Its rigid, planar structure and the electronic interplay between the phenyl and pyridine rings impart unique photophysical and biological properties. This compound, a key derivative, serves as a fundamental building block, offering a strategic methylation site for further functionalization and tuning of molecular properties. This guide will delve into the core technical aspects of this compound, providing a foundational understanding for its application in advanced research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material fabrication.

General Properties

| Property | Value | Source |

| CAS Number | 46181-30-0 | [1] |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Phenyl-2-picoline, 2-phenyl-6-methyl-pyridine | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet), and distinct aromatic protons on both the pyridine and phenyl rings. For the related compound, 3-Methyl-2-phenylpyridine, the methyl protons appear as a singlet at 2.38 ppm, and the aromatic protons resonate in the range of 7.20-8.56 ppm.[2]

-

¹³C NMR: The carbon NMR would display signals for the methyl carbon and the twelve aromatic carbons. For 3-Methyl-2-phenylpyridine, the methyl carbon signal is at 20.0 ppm, with aromatic carbons appearing between 122.0 and 158.6 ppm.[2]

-

Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (169.22 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.

Synthesis of this compound: A Focus on Catalytic Efficiency

The synthesis of 2,6-disubstituted pyridines is a cornerstone of heterocyclic chemistry. A particularly efficient and industrially relevant method for producing this compound is a single-step vapor-phase reaction.[3][4]

One-Step Catalytic Synthesis

This method involves the reaction of acetophenone, acetone, formaldehyde, and ammonia over a molecular sieve catalyst.[3][4] This approach is notable for its atom economy and avoidance of complex, multi-step procedures.

Reaction Scheme:

Caption: One-step synthesis of this compound.

Causality in Experimental Choices:

-

Reactants: Acetophenone provides the phenyl group and one carbon of the pyridine ring. Acetone contributes the methyl group and two carbons to the ring. Formaldehyde acts as a source for the remaining carbon atom, and ammonia provides the nitrogen atom for the heterocycle.

-

Catalyst: Microporous and mesoporous molecular sieves, such as zeolites, are chosen for their high thermal stability, defined pore structure, and acidic sites. These properties facilitate the series of condensation and cyclization reactions required for pyridine ring formation. The pore size of the catalyst is a critical parameter, influencing the diffusion of reactants and products and, consequently, the reaction's efficiency.

-

Reaction Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 400 °C). These conditions are necessary to overcome the activation energies for the multiple bond-forming steps and to ensure the reactants are in the appropriate phase for catalysis.

Proposed Catalytic Mechanism

The formation of the pyridine ring from these simple precursors is a complex cascade of reactions. While a definitive, universally accepted mechanism is still a subject of research, a plausible pathway involves the following key steps, characteristic of the Chichibabin pyridine synthesis.[5]

Caption: Plausible mechanism for pyridine ring formation.

-

Initial Condensations: The reaction likely initiates with base-catalyzed (from ammonia) aldol-type condensations between acetophenone, acetone, and formaldehyde to form various α,β-unsaturated carbonyl intermediates.

-

Michael Addition and Imine Formation: Ammonia then participates in Michael additions to these unsaturated systems and forms imines with the carbonyl groups.

-

Cyclization and Aromatization: A series of intramolecular condensations and cyclizations of these intermediates leads to a dihydropyridine ring, which subsequently undergoes oxidation (dehydrogenation) under the reaction conditions to yield the aromatic this compound.

Applications in Organic Light Emitting Diodes (OLEDs)

This compound is a crucial intermediate in the synthesis of materials for OLEDs.[6] Phenylpyridine derivatives are widely used as ligands in the formation of phosphorescent heavy metal complexes, particularly with iridium(III). These complexes are highly effective triplet emitters, which are essential for achieving high efficiency in OLED devices.

Role as a Ligand Precursor

The nitrogen of the pyridine ring and an ortho-carbon of the phenyl ring can coordinate to a metal center, forming a stable cyclometalated complex. The electronic properties of the resulting complex, including its emission color and quantum efficiency, can be finely tuned by modifying the substituents on the phenylpyridine ligand. The methyl group in this compound can influence the steric and electronic environment of the metal complex, potentially enhancing its performance and stability.[7]

Caption: Workflow from this compound to OLEDs.

The use of such ligands can lead to enhanced material performance, including improved efficiency and longer operational lifetimes for OLED devices.[6] The steric hindrance provided by the methyl group can also prevent aggregation-caused quenching in the solid state, a common issue that reduces the efficiency of OLEDs.[7]

Potential in Drug Discovery and Development

The pyridine ring is a common motif in a vast number of pharmaceuticals. Derivatives of 2-phenylpyridine have shown a wide range of biological activities, making this compound a valuable starting material for medicinal chemistry campaigns.

Analogues with Neurological Activity

A closely related compound, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[2] This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction. MPEP has been a crucial tool in neuroscience research and a lead compound for the development of novel therapeutics targeting the mGluR5 receptor. The structural similarity of this compound to the core of MPEP suggests its potential as a precursor for synthesizing new mGluR5 modulators and other neurologically active compounds.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on available safety data sheets (SDS), it presents the following hazards:

-

Health Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and wash hands thoroughly after handling.

Always consult the most current SDS from the supplier before handling this compound.

Conclusion

This compound (CAS: 46181-30-0) is a compound of significant interest due to its strategic importance as a building block in both materials science and medicinal chemistry. Its efficient, single-step catalytic synthesis makes it an attractive and accessible intermediate. In the field of OLEDs, it serves as a precursor to high-performance phosphorescent emitters. In drug discovery, its structural relationship to known neurologically active compounds highlights its potential for the development of novel therapeutics. This guide has provided a detailed technical overview to aid researchers and developers in harnessing the full potential of this versatile molecule.

References

-

A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts. Green Chemistry, 2001.

-

2-(2-Methyl-6-(phenylthio)phenyl)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.

-

This compound | C12H11N | CID 2762885 - PubChem. National Center for Biotechnology Information.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society.

-

A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Catalysis Eprints database.

-

This compound: Your Key Intermediate for OLEDs and Pharmaceuticals. Ningbo Inno Pharmchem Co.,Ltd..

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.

-

Synthesis of pyridines from different acetophenone[a, b] [a]Reaction conditions. ResearchGate.

-

A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts | Request PDF. ResearchGate.

-

OLED materials for solid-state lighting. UQ eSpace - The University of Queensland.

-

Pyridine synthesis. Organic Chemistry Portal.

-

Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. MDPI.

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry.

-

Chichibabin pyridine synthesis. Wikipedia.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.

-

2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a Potent, Selective and Systemically Active mGlu5 Receptor Antagonist. PubMed.

-

Pyridine, 2-methyl-. NIST WebBook.

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - PubMed Central.

-

2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum. ChemicalBook.

-

Mechanism of the Acetophenone—Iodine—Pyridine Reaction. Journal of the American Chemical Society.

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

-

2-Phenylpyridine(1008-89-5) 1H NMR spectrum. ChemicalBook.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH.

-

FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. IOSR Journal of Applied Physics.

-

¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... ResearchGate.

-

(PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate.

-

2-METHYL-6-PHENYL-PYRIDINE AldrichCPR. Sigma-Aldrich.

-

Pyridine, 2-methyl-4,6-diphenyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

-

This compound 98.0+%, TCI America 1 g | Buy Online. Fisher Scientific.

-

Pyridine, 2-phenyl-. NIST WebBook.

-

This compound 46181-30-0. TCI Chemicals.

-

Microwave synthesis and photophysical characterization of heteroleptic iridium complexes for applications in OLEDs and LECs. eRepository @ Seton Hall.

-

The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode. PubMed.

-

Highly efficient solution processed OLEDs based on iridium complexes with steric phenylpyridazine derivative | Request PDF. ResearchGate.

Sources

- 1. This compound | C12H11N | CID 2762885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

An In-depth Technical Guide to the Physical Properties of 6-Phenyl-2-picoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 6-Phenyl-2-picoline (CAS No: 46181-30-0), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, outlining detailed experimental protocols for property determination, and offering insights into the compound's chemical behavior and potential applications. The guide emphasizes scientific integrity, providing a foundation for further research and development involving this versatile molecule.

Introduction: The Significance of 6-Phenyl-2-picoline

6-Phenyl-2-picoline, also known as 2-methyl-6-phenylpyridine, belongs to the picoline family of compounds, which are methylated derivatives of pyridine.[1] The introduction of a phenyl group at the 6-position of the picoline ring imparts unique steric and electronic properties, influencing its reactivity and potential as a ligand or building block in organic synthesis. Phenyl-substituted pyridines are prevalent scaffolds in a wide array of biologically active molecules and functional materials.[2][3] Understanding the fundamental physical properties of 6-Phenyl-2-picoline is paramount for its effective utilization in drug design, catalysis, and the development of novel organic materials.

This guide will systematically detail the known physical characteristics of 6-Phenyl-2-picoline, provide robust methodologies for their experimental determination, and discuss the implications of these properties for its handling, reactivity, and application.

Core Physical Properties of 6-Phenyl-2-picoline

A thorough understanding of a compound's physical properties is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for designing experiments, developing formulations, and ensuring safe handling.

Tabulated Physical Data

The following table summarizes the key physical properties of 6-Phenyl-2-picoline, combining experimentally determined values with computed data from reputable sources.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [4] |

| Molecular Weight | 169.22 g/mol | [4] |

| CAS Number | 46181-30-0 | [4] |

| Appearance | Yellow to white solid | [5] |

| Melting Point | 120 - 125 °C | [5] |

| Boiling Point | 281 - 282 °C | [5] |

| Density | 1.0731 g/cm³ at 0 °C | [5] |

| Refractive Index | 1.568 | [5] |

| XLogP3 (Computed) | 3.6 | [4] |

| Topological Polar Surface Area (Computed) | 12.9 Ų | [4] |

| Hydrogen Bond Donor Count (Computed) | 0 | [4] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [4] |

| Rotatable Bond Count (Computed) | 1 | [4] |

Structural Representation

The structure of 6-Phenyl-2-picoline is characterized by a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position.

Figure 2: Workflow for Melting Point Determination

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [6]It is a characteristic physical property that can be used for identification and assessment of purity.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Place a small amount (0.5-1 mL) of molten 6-Phenyl-2-picoline into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.

-

Observe a steady stream of bubbles emerging from the inverted capillary as the sample heats up and its vapor pressure exceeds the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

-

Validation: Repeat the determination to ensure the reading is reproducible.

Solubility Profile Determination

The solubility of a compound in various solvents is a critical parameter, especially in drug development, as it influences bioavailability and formulation strategies. [7]The principle of "like dissolves like" is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. [8] Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane). [9]2. Sample Preparation: To a series of small, labeled test tubes, add approximately 10-20 mg of 6-Phenyl-2-picoline.

-

Solvent Addition and Observation:

-

Add 1 mL of a chosen solvent to the corresponding test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

-

Classification: Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH-Dependent Solubility: To assess the basicity of the pyridine nitrogen, test the solubility in aqueous acidic solutions (e.g., 5% HCl). Increased solubility in an acidic solution compared to water indicates the formation of a soluble salt.

Figure 3: Workflow for Qualitative Solubility Testing

Spectroscopic and Chromatographic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group protons. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, with coupling patterns indicative of their substitution. The methyl protons are expected to be a singlet at around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule. The aromatic carbons will resonate in the region of 120-160 ppm, while the methyl carbon will appear at a higher field, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Phenyl-2-picoline is expected to exhibit characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

-

C-H bending (aromatic): ~690-900 cm⁻¹

Mass Spectrometry (MS)

In mass spectrometry, 6-Phenyl-2-picoline is expected to show a prominent molecular ion peak (M⁺) at m/z = 169.22. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the phenyl group.

Chemical Properties and Reactivity

The chemical reactivity of 6-Phenyl-2-picoline is influenced by the interplay of the electron-withdrawing pyridine ring, the electron-donating methyl group, and the phenyl substituent.

-

Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering the molecule basic. It can be protonated by acids to form pyridinium salts.

-

Reactivity of the Methyl Group: The methyl group at the 2-position is activated by the adjacent nitrogen atom and can undergo deprotonation with strong bases to form a nucleophilic carbanion, which can then react with various electrophiles. [10]* Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the phenyl ring can undergo electrophilic substitution, with the position of substitution directed by the pyridine ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the nitrogen atom. [1]

Applications in Research and Drug Development

The structural motifs present in 6-Phenyl-2-picoline make it an attractive candidate for various applications:

-

Ligand Synthesis: The pyridine nitrogen provides a coordination site for metal ions, making it a valuable precursor for the synthesis of novel ligands for catalysis and materials science.

-

Medicinal Chemistry: The phenylpyridine scaffold is a common feature in many biologically active compounds. [2]6-Phenyl-2-picoline can serve as a starting material or a key intermediate in the synthesis of potential drug candidates.

-

Organic Synthesis: The reactivity of the methyl group and the pyridine ring allows for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex organic molecules.

Safety and Handling

Appropriate safety precautions should be taken when handling 6-Phenyl-2-picoline. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. [4][5][11][6]General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 6-Phenyl-2-picoline, along with standardized protocols for their experimental determination. By consolidating available data and outlining key experimental workflows, this document aims to facilitate further research and application of this important heterocyclic compound. A comprehensive understanding of its physical and chemical properties is essential for unlocking its full potential in the fields of drug discovery, materials science, and organic synthesis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 6, 2026, from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved January 6, 2026, from [Link]

- Wu, H., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved January 6, 2026, from [Link]

- Breit, B., et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes toward Z-Enol Esters. Organic Syntheses, 93, 367-384.

- Shchepina, N. E., et al. (2015). Pathways of ion–molecular interactions of nucleogenic phenyl cations with the nucleophilic centers of picolines. Chemistry Central Journal, 9(1), 1-6.

- Smith, A. B., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(26), 3333-3336.

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Picoline. Retrieved January 6, 2026, from [Link]

-

Kaur, M., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]

- Siwach, P., et al. (2011). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals.

-

Solubility of Things. (n.d.). 2-Picoline. Retrieved January 6, 2026, from [Link]

- Zall, C. M., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 56(21), 13031–13040.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Experimental, (b) Simulated FT-IR spectra of 2-phenyl-2-imidazoline. Retrieved January 6, 2026, from [Link]

- Evans, J. C. W., & Allen, C. F. H. (1938). Pyridine, 2-phenyl-. Organic Syntheses, 18, 70.

-

Bermejo, F. A., et al. (1998). Synthesis and Reactivity of Nickel(II) Complexes of the Pyridine-Based Phosphorus-Containing Macrocycle 6-Phenyl-15-aza-6-phospha-3,9-dithiabicyclop[1][4][11]entadeca-1(15),11,13-triene. Inorganic Chemistry, 37(12), 2949–2957.

-

Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). How to synthesis 2-methyl pyridin (2-Picoline) from MeI?. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline. Retrieved January 6, 2026, from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Liu, Y., et al. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 144(33), 15116–15125.

- Caira, M. R., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R, 5 R)-bis (diphenylhydroxymethyl)-2, 2-dimethyl-1, 3-dioxolane. CrystEngComm, 17(16), 3149-3158.

-

Uninorte. (n.d.). 46181-30-0 | this compound. Retrieved January 6, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 46181-30-0 | this compound | MFCD00796537. Retrieved January 6, 2026, from [Link]

- Pearson, R. G., & Figdore, P. E. (1980). Nucleophilic reactivity constants toward methyl iodide and trans-dichlorodi(pyridine)platinum(II). Journal of the American Chemical Society, 102(5), 1541–1547.

- Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4191.

- Dinculescu, A., & Balaban, A. T. (1982). Reactions of Some Nucleophiles with Pyrylium Salts.

- Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14384-14406.

- Comins, D. L., & Dehghani, A. (1992).

-

NIST. (n.d.). Pyridine, 2-methyl-. National Institute of Standards and Technology. Retrieved January 6, 2026, from [Link]

Sources

- 1. Pathways of ion–molecular interactions of nucleogenic phenyl cations with the nucleophilic centers of picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

2-Methyl-6-phenylpyridine molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-6-phenylpyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, prized for its unique electronic properties and versatile reactivity. Among its numerous derivatives, this compound (CAS: 46181-30-0) emerges as a particularly valuable heterocyclic building block. Its strategic importance lies in its asymmetric substitution, which provides distinct reactive sites for further functionalization. This guide offers an in-depth examination of this compound, moving beyond basic data to provide field-proven insights into its synthesis, properties, and critical applications for professionals in drug development and materials science.

This molecule is not merely a catalog chemical; it is a key intermediate in the development of novel therapeutics and advanced Organic Light-Emitting Diode (OLED) materials.[1] Its utility stems from the combination of the nucleophilic pyridine ring, the steric influence of the methyl group, and the potential for functionalization on the phenyl ring. Understanding the causality behind its synthesis and handling is paramount for leveraging its full potential in complex, multi-step synthetic campaigns.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data points govern everything from reaction setup and purification strategy to storage and safety protocols. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [2][3][4][5] |

| Molecular Weight | 169.22 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 46181-30-0 | [2][3][5] |

| Appearance | Colorless to Yellow Liquid | [3][5] |

| Boiling Point | 155°C | [3] |

| Purity (Commercial) | ≥97% - ≥98% | [1][3] |

| SMILES | Cc1cccc(n1)c2ccccc2 | [3] |

The structure, a pyridine ring substituted at the 2- and 6-positions with methyl and phenyl groups respectively, creates a sterically hindered yet electronically activated system. This unique arrangement is central to its role in directing subsequent chemical transformations, a crucial aspect for medicinal chemists and material scientists.

Vapor-Phase Catalytic Synthesis: A Protocol for Scalability

While several synthetic routes exist for substituted pyridines, the single-step vapor-phase cyclization reaction represents an industrially relevant and efficient method for producing this compound.[6] This approach is favored for its potential scalability and avoidance of stoichiometric organometallic reagents that can complicate product purification and waste disposal.

Expertise & Causality: The choice of a molecular sieve catalyst, such as a modified HY zeolite, is deliberate. These materials offer a combination of high thermal stability, a defined pore structure, and tunable acidity. The acidic sites within the zeolite framework are critical for catalyzing the multiple condensation and cyclization steps, while the pore structure can impart shape selectivity, favoring the formation of the desired product over other isomers or byproducts. The reaction proceeds by reacting readily available starting materials like acetophenone, acetone, formaldehyde, and ammonia at high temperatures.[6]

Experimental Protocol: Vapor-Phase Synthesis

This protocol is a self-validating workflow, where reaction progress and product purity are monitored at key stages.

1. Catalyst Preparation and Packing:

- Select a suitable molecular sieve catalyst (e.g., 3 wt% Cobalt-modified HY zeolite).

- Pack a fixed-bed quartz reactor with the catalyst. The amount will depend on the desired scale.

- Activate the catalyst in situ by heating under a flow of nitrogen gas to remove adsorbed water, which can inhibit catalytic activity.

2. Feed Preparation:

- Prepare a molar feed mixture of the reactants: acetophenone, acetone, formaldehyde, and ammonia.

- The molar ratio is a critical parameter that must be optimized to maximize the yield of this compound.[6]

- The reactants are typically vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.

3. Reaction Execution:

- Heat the reactor to the optimal reaction temperature, typically around 400°C.

- Introduce the vaporized feed mixture into the reactor at a controlled weight hourly space velocity (WHSV). WHSV is a key parameter that determines the contact time of the reactants with the catalyst.

- The reaction is carried out at atmospheric pressure.

4. Product Collection and Analysis:

- The reactor effluent, containing the product, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the components.

- Collect the liquid product mixture in a cooled trap.

- In-Process Control: Analyze the crude product mixture using Gas Chromatography (GC) to determine the conversion of reactants and the selectivity for this compound. This allows for real-time optimization of reaction conditions.

5. Purification:

- The crude product is subjected to fractional distillation under reduced pressure to separate the this compound from lower and higher boiling point impurities.

- Final Quality Control: The purity of the final product should be confirmed by GC and its identity verified by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis Workflow Diagram

Caption: Key application pathways for this compound.

Safety, Handling, and Storage Protocol

Trustworthiness: A protocol is only as good as its safety considerations. This compound possesses specific hazards that require stringent adherence to safety protocols to ensure operator protection and experimental integrity.

GHS Hazard Classification

Based on aggregated GHS data, this compound presents the following hazards:[2]

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Standard Handling Protocol

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield. [7]2. Dispensing: As a liquid, dispense using a calibrated pipette or syringe to avoid splashes. Avoid creating aerosols. Keep away from sources of ignition. [7]3. Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the product to enter drains. 4. First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. [5][7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [7] * Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [7]5. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of heat or ignition. [7]A recommended storage temperature is below 15°C in a dark place. [5]6. Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]

-

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in both pharmaceutical and materials science research is well-established. Its synthesis via scalable catalytic methods underscores its industrial relevance. By understanding its core properties, employing robust synthetic and handling protocols, and appreciating its application potential, researchers and development professionals can effectively and safely leverage this versatile building block to drive innovation in their respective fields.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762885, this compound. Retrieved from [Link]

-

Sivagnanam, K., & Pillai, C. N. (n.d.). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Catalysis Eprints database. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101499139, 2-[2-Methyl-6-(trifluoromethyl)phenyl]pyridine. Retrieved from [Link]

-

Anderson, K. W., & Buchwald, S. L. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15997–16005. Retrieved from [Link]

-

Wang, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6567. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H11N | CID 2762885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2-METHYL-6-PHENYL-PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 46181-30-0 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

biological activity of 2-Methyl-6-phenylpyridine derivatives

An In-Depth Technical Guide to the Biological Activities of 2-Methyl-6-phenylpyridine Derivatives

Introduction: The this compound Scaffold

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] When substituted with a methyl group at the 2-position and a phenyl group at the 6-position, the resulting this compound core structure offers a unique combination of steric and electronic properties. This scaffold serves as a versatile intermediate in the synthesis of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][2] Its derivatives have garnered significant attention from researchers due to their broad spectrum of biological activities, which include potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity: Inducing Programmed Cell Death

A significant body of research has highlighted the potential of this compound derivatives as effective anticancer agents.[3][4] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown remarkable efficacy, with potencies comparable to the established chemotherapeutic drug Doxorubicin.[5] The primary mechanism identified is the induction of apoptosis in cancer cells, specifically through the intrinsic mitochondrial pathway.

Compound 5l from a studied series, for instance, was found to provoke apoptosis in human colon cancer (HCT-116) cells by modulating the expression of key regulatory proteins.[5] The process involves down-regulating the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome C into the cytoplasm. Cytochrome C then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3, which orchestrates the dismantling of the cell.[5] Furthermore, the tumor suppressor protein p53 is also upregulated, contributing to cell cycle arrest and apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound ID | Derivative Structure | Target Cell Line | IC₅₀ (µM) | Reference |

| 5l | 1-(4-Iodophenyl)-3-(2-methyl-6-p-tolylpyridin-3-yl)urea | A549 (Lung Cancer) | 3.22 ± 0.2 | [5] |

| 5l | 1-(4-Iodophenyl)-3-(2-methyl-6-p-tolylpyridin-3-yl)urea | HCT-116 (Colon Cancer) | 2.71 ± 0.16 | [5] |

| Doxorubicin | (Standard Drug) | A549 (Lung Cancer) | 2.93 ± 0.28 | [5] |

| Doxorubicin | (Standard Drug) | HCT-116 (Colon Cancer) | 3.10 ± 0.22 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and cell viability. A decrease in the metabolic rate is a hallmark of cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity: Combating Bacterial Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6] Pyridine derivatives, including those with a this compound moiety, have emerged as promising candidates in this area.[7][8]

Spectrum of Activity

Studies on imidazole derivatives containing a 6-methylpyridine group have demonstrated moderate to strong antibacterial activity.[7][8] For example, compound 16d from one such series exhibited potent activity with a low Minimum Inhibitory Concentration (MIC), indicating its effectiveness at low concentrations.[7] A key advantage noted was its lack of cytotoxicity in human liver (HepG2) cells, suggesting a favorable selectivity profile.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 15t | Staphylococcus aureus | 1-2 | [7] |

| 16d | Staphylococcus aureus | 0.5 | [7] |

| Gatifloxacin | (Standard Drug) | - | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Causality: This protocol provides a quantitative measure of a compound's potency (bacteriostatic or bactericidal activity) and is highly standardized, allowing for reproducible results and comparison across different studies.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Part 3: Anti-inflammatory Activity: Modulating Inflammatory Pathways

While direct studies on this compound derivatives are less common, data from structurally related compounds, such as 2-(benzylthio)pyridine and pyrimidine analogs, provide valuable insights into their potential anti-inflammatory mechanisms.[9][10]

Potential Mechanism of Action: NF-κB and COX Inhibition

A primary mechanism for the anti-inflammatory effects of many heterocyclic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[11] By inhibiting the activation of NF-κB, these compounds can effectively suppress the downstream inflammatory cascade. Inhibition of COX enzymes, which are responsible for producing inflammatory prostaglandins, is another key mechanism.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Causality: The injection of carrageenan induces a biphasic acute inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation. This model is highly relevant for screening potential anti-inflammatory drugs.[12]

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. Administer a vehicle to the control group and a standard drug (e.g., Diclofenac Sodium) to a reference group.[9]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 (Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group).

Conclusion and Future Perspectives

Derivatives of the this compound scaffold represent a highly promising class of biologically active molecules. The research highlighted in this guide demonstrates their significant potential as anticancer agents that function by inducing apoptosis, as selective antimicrobials to combat resistant bacteria, and as potential anti-inflammatory drugs. The versatility of this core structure allows for extensive chemical modification, providing a rich field for structure-activity relationship (SAR) studies. Future work should focus on optimizing the potency and pharmacokinetic profiles of these derivatives, elucidating their precise molecular targets, and advancing the most promising candidates into preclinical and clinical development.

References

-

Al-Ostoot, F.H., Al-Ghorbani, M., Kheder, N.A., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Scientific Reports. Available from: [Link]

-

Sivakumar, T., & Sivasankar, B. (2012). A novel single step synthesis of this compound from non-heterocyclic compounds over molecular sieve catalysts. ResearchGate. Available from: [Link]

-

Guesmi, Z., Gati, W., Mzali, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available from: [Link]

-

El-Sayed, N.N.E., El-Bendary, E.R., El-Ashry, S.M., & El-Kerdawy, M.M. (2023). Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives. ResearchGate. Available from: [Link]

-

Fayed, E.A.A. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]

-

Li, J., Piao, Y., Jin, C., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. Chemistry & Biodiversity. Available from: [Link]

-

Shil, M.K., & Das, B. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

-

Yousif, M.N.M. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry. Available from: [Link]

-

Maslov, M.A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Sourcing High-Purity Pyridine Derivatives: The Importance of this compound. PRLog. Available from: [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available from: [Link]

-

Musser, J.H., et al. (1983). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). Overview of the synthesis of the 2-phenylpyridine derivatives. ResearchGate. Available from: [Link]

-

Li, J., Piao, Y., Jin, C., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). 2-Phenylpyridine. Wikipedia. Available from: [Link]

-

Coetzee, J., Smith, C., & Kruger, H.G. (2021). The Antimicrobial Properties of PdII− and RuII−pyta Complexes. Chemistry – A European Journal. Available from: [Link]

-

Kulkarni, S. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

Kalampalidis, A., et al. (2023). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. International Journal of Molecular Sciences. Available from: [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

-

Lewis, J.C., et al. (2011). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. Available from: [Link]

-

Glisic, B.D., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen | MDPI [mdpi.com]

An In-depth Technical Guide to the Isomeric Forms of 2-Methyl-6-phenylpyridine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a myriad of therapeutic agents. This technical guide provides a comprehensive exploration of the structural isomers of 2-Methyl-6-phenylpyridine, a key exemplar of this chemical class. We delve into the strategic synthesis of its various isomeric forms, focusing on regioselective methodologies such as the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions. Detailed protocols for the analytical characterization and chromatographic separation of these isomers are presented, emphasizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide synthesizes the current understanding of how isomeric variations in the methyl-phenyl-pyridine framework can profoundly influence biological activity, offering critical insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Phenylpyridine Core in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it an exceptionally versatile building block in drug design. When functionalized with a phenyl group, the resulting phenylpyridine core structure gives rise to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The seemingly subtle variation in the substitution pattern of functional groups on the pyridine ring can lead to dramatic differences in a molecule's three-dimensional conformation, physicochemical properties, and ultimately, its pharmacological profile. This guide focuses on the isomeric landscape of this compound, a prototypical substituted phenylpyridine, to illuminate the critical importance of isomeric purity and structural characterization in the drug development pipeline. We will explore the key structural isomers, their rational synthesis, and the analytical techniques required to differentiate and purify them, providing a foundational understanding for the targeted design of next-generation phenylpyridine-based therapeutics.

The Isomeric Landscape of Methyl-phenylpyridine

The constitutional isomers of this compound all share the same molecular formula, C₁₂H₁₁N, and a molecular weight of approximately 169.22 g/mol .[4] However, the differential placement of the methyl and phenyl substituents on the pyridine ring gives rise to a family of distinct chemical entities, each with its own unique set of properties. The primary structural isomers are outlined below.

Caption: Key structural isomers of methyl-phenylpyridine.

This guide will focus on a representative selection of these isomers to illustrate the principles of their synthesis and characterization.

Strategic Synthesis of Methyl-phenylpyridine Isomers

The regioselective synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The choice of synthetic strategy is paramount in achieving the desired isomeric product with high purity and yield. Two powerful and versatile methods, the Kröhnke pyridine synthesis and the Suzuki-Miyaura cross-coupling, are particularly well-suited for the construction of the methyl-phenylpyridine scaffold.

The Kröhnke Pyridine Synthesis: A Convergent Approach